molecular formula C16H18F2N2O2 B4798058 1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

Cat. No.: B4798058
M. Wt: 308.32 g/mol
InChI Key: MGLLDBUNRHPIHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione is a synthetic organic compound characterized by its unique chemical structure

Preparation Methods

The synthesis of 1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves several steps. The primary synthetic route includes the reaction of 3,4-difluoroaniline with 4-methylpiperidine under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization with maleic anhydride to yield the final compound. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where functional groups are replaced by nucleophiles under specific conditions.

Common reagents and conditions used in these reactions include solvents like dichloromethane, methanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including its interactions with biological targets and its effects on cellular processes.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as a lead compound in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione can be compared with other similar compounds, such as:

    This compound analogs: These compounds share a similar core structure but differ in the substituents attached to the core, leading to variations in their chemical and biological properties.

    Other pyrrolidine derivatives: Compounds with a pyrrolidine core structure but different substituents can exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

1-(3,4-difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18F2N2O2/c1-10-4-6-19(7-5-10)14-9-15(21)20(16(14)22)11-2-3-12(17)13(18)8-11/h2-3,8,10,14H,4-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGLLDBUNRHPIHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2CC(=O)N(C2=O)C3=CC(=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18F2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
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1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 5
1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione
Reactant of Route 6
1-(3,4-Difluorophenyl)-3-(4-methylpiperidin-1-yl)pyrrolidine-2,5-dione

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